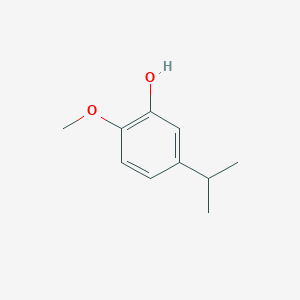
2-Methoxy-5-(propan-2-YL)phenol
Overview
Description
“2-Methoxy-5-(propan-2-YL)phenol” is a phenol derivative with a molecular formula of C10H14O2 . It is also known as carvacrol, which is a colorless, clear, viscous liquid with a characteristic odor and taste (oregano). It has antimicrobial properties and is used as a food additive .
Synthesis Analysis
Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-(propan-2-YL)phenol” can be analyzed using its molecular formula C10H14O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-5-(propan-2-YL)phenol” include a molecular weight of 166.22 . More detailed properties such as boiling point, density, etc., were not found in the search results.Scientific Research Applications
Mechanisms of Lignin Acidolysis
The study by Yokoyama (2015) explores the acidolysis of lignin, particularly focusing on the cleavage of the β-O-4 bond, a common linkage in lignin. The research highlights the role of compounds similar to 2-Methoxy-5-(propan-2-yl)phenol in understanding the acidolysis mechanism, crucial for lignin valorization and the development of sustainable chemical processes. The findings suggest that the presence of specific functional groups significantly influences the reaction pathway and efficiency, demonstrating the compound's importance in renewable resource utilization and environmental chemistry T. Yokoyama, 2015.
Anticancer Properties
Research by Zari, Zari, and Hakeem (2021) delves into the anticancer properties of eugenol, highlighting its potential in conventional cancer treatment alternatives. The study outlines eugenol's multifaceted mechanisms, including cell death induction, cell cycle arrest, and inhibition of cancer cell migration, metastasis, and angiogenesis. This comprehensive review underscores eugenol's versatility as a natural compound with promising therapeutic applications in oncology, offering insights into its integration into cancer management strategies Ali Zari, Talal A. Zari, K. Hakeem, 2021.
Atmospheric Reactivity of Methoxyphenols
The atmospheric reactivity of methoxyphenols, including 2-Methoxy-5-(propan-2-yl)phenol, is reviewed by Liu, Chen, and Chen (2022), focusing on their degradation pathways and secondary organic aerosol (SOA) formation potential. This work is pivotal in understanding the environmental impact of biomass burning emissions, where methoxyphenols serve as tracers. The review covers gas-phase, particle-phase, and aqueous-phase reactions, shedding light on the compounds' roles in air quality and climate change. The comprehensive analysis suggests that methoxyphenols have significant SOA formation potentials, emphasizing the need for further studies on their atmospheric fate and implications for environmental health Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022.
Safety And Hazards
Future Directions
Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have been widely researched due to their high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
properties
IUPAC Name |
2-methoxy-5-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGISUJYQPUIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299469 | |
| Record name | 2-Methoxy-5-(1-methylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(propan-2-YL)phenol | |
CAS RN |
499-79-6 | |
| Record name | 2-Methoxy-5-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(1-methylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



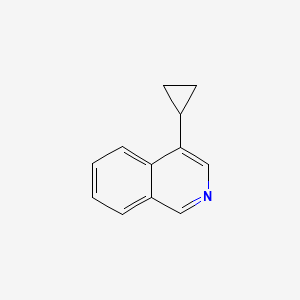
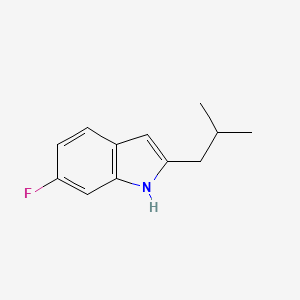
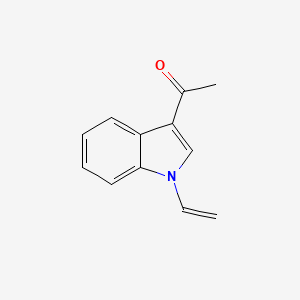
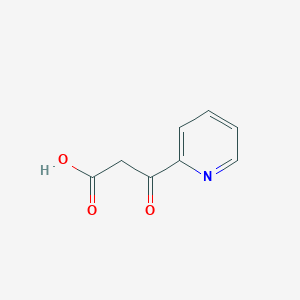
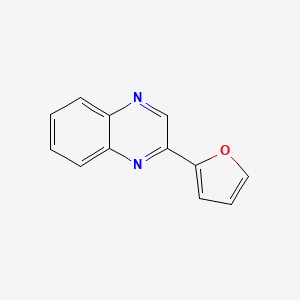
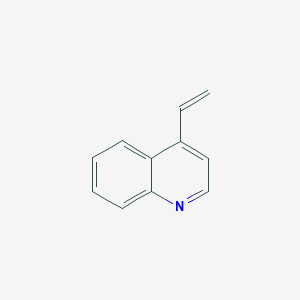
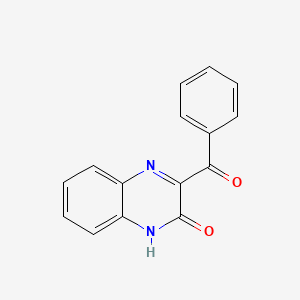
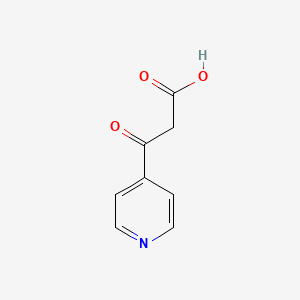
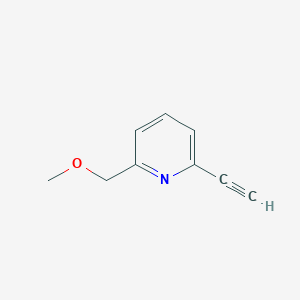
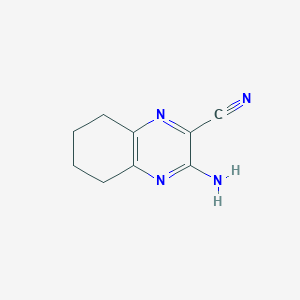
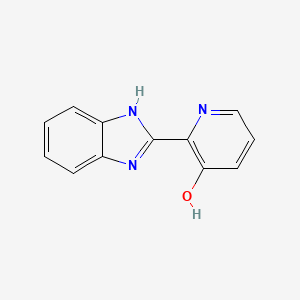
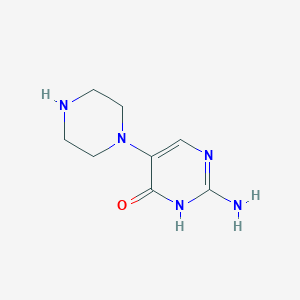
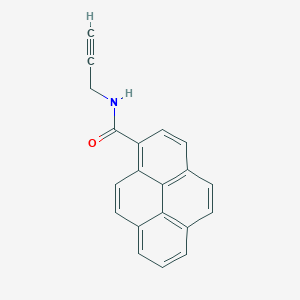
![1,2,3,4,11,11a-Hexahydro-pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)